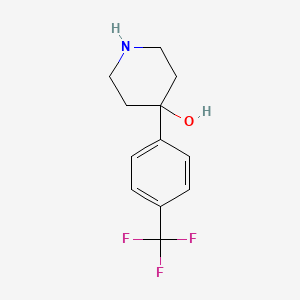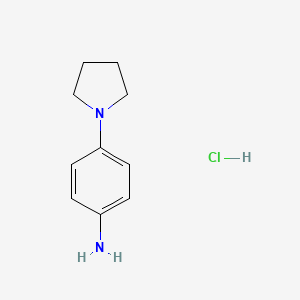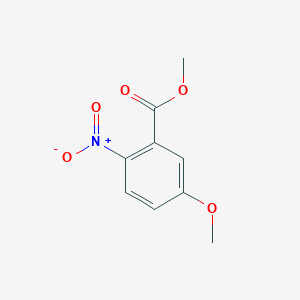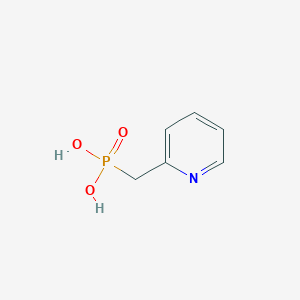![molecular formula C13H18N2 B1316460 1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] CAS No. 69584-91-4](/img/structure/B1316460.png)
1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]
Übersicht
Beschreibung
“1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine]” is a chemical compound with the molecular formula C13H18N2 . It has an average mass of 202.295 Da and a monoisotopic mass of 202.147003 Da .
Molecular Structure Analysis
The molecular structure of “1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine]” consists of 13 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . It has a molar refractivity of 62.6±0.4 cm³ .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³, a boiling point of 332.7±42.0 °C at 760 mmHg, and a flash point of 149.4±18.9 °C . It has a polar surface area of 15 Ų and a molar volume of 181.8±5.0 cm³ .Wissenschaftliche Forschungsanwendungen
Anti-tumor Activity
1’-Methylspiro[indoline-3,4’-piperidine] derivatives have been synthesized and evaluated for their antiproliferative activities against various cell lines, including A549, BEL-7402, and HeLa . In particular, compound B5, a derivative with a chloride atom as an electron-withdrawing substituent on a phenyl ring, showed the highest potency against BEL-7402 cell lines .
Molecular Docking
These compounds have been used in molecular docking studies to investigate their binding modes with different target proteins . The binding energies of the bioactive compound B5 with CDK, c-Met, and EGFR protein crystals were found to be -44.3583 kcal/mol, -38.3292 kcal/mol, -33.3653 kcal/mol, respectively .
Anti-viral Activity
Indole derivatives, which include 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine], have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory properties . This suggests that 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] could potentially be used in the development of anti-inflammatory drugs.
Antioxidant Activity
Indole derivatives have also been found to possess antioxidant activities . This indicates that 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] could be explored for its potential antioxidant properties.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activities , suggesting that 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] could be used in the development of new antimicrobial agents.
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic activities . This suggests that 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] could potentially be used in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have shown antimalarial activities . This indicates that 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] could be explored for its potential use in antimalarial drugs.
Wirkmechanismus
Target of Action
It is known that various bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, in general, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities .
Eigenschaften
IUPAC Name |
1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZJRBPYOYUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510212 | |
| Record name | 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] | |
CAS RN |
69584-91-4 | |
| Record name | 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: How do 1'-methylspiro[indoline-3,4'-piperidine] derivatives exert their anti-tumor effects?
A1: While the exact mechanism of action is still under investigation, research suggests that 1'-methylspiro[indoline-3,4'-piperidine] derivatives may act as inhibitors of specific protein kinases. [, ] Molecular docking studies revealed that compound 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (SMU-B) exhibited strong binding affinity to c-Met and ALK, two receptor tyrosine kinases often implicated in cancer development and progression. [] By inhibiting these kinases, these compounds could potentially disrupt downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Q2: How does the structure of 1'-methylspiro[indoline-3,4'-piperidine] derivatives influence their anti-tumor activity?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the 1'-methylspiro[indoline-3,4'-piperidine] scaffold can significantly impact anti-tumor activity. [] For instance, the introduction of a chlorine atom as an electron-withdrawing substituent on the phenyl ring of compound 1'-methylspiro[indoline-3,4'-piperidine] significantly enhanced its potency against the BEL-7402 cell line. [] This highlights the importance of specific structural features in determining the biological activity of these compounds. Further research exploring different substituents and their effects on target binding and anti-tumor activity is crucial for optimizing the design of more potent and selective inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)



![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)
